molecular formula C109H175N31O35 B028647 Gliadin peptide CT-1 CAS No. 102362-76-5

Gliadin peptide CT-1

Cat. No. B028647
M. Wt: 2479.7 g/mol
InChI Key: RSIMKLSSMFABEO-KYTWZKKBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gliadin peptide CT-1 is a peptide derived from wheat gluten and is known to have various biochemical and physiological effects. It has been extensively studied for its role in the pathogenesis of celiac disease and other gluten-related disorders. The peptide has also been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases.

Mechanism Of Action

The mechanism of action of Gliadin peptide CT-1 involves the activation of various immune cells, including T cells and dendritic cells. The peptide binds to specific receptors on these cells, triggering an inflammatory response. It has also been found to modulate the expression of various cytokines and chemokines, which play a key role in the immune response.

Biochemical And Physiological Effects

Gliadin peptide CT-1 has been found to have various biochemical and physiological effects. It has been shown to stimulate the production of pro-inflammatory cytokines and chemokines, leading to an inflammatory response. The peptide has also been found to activate various immune cells, including T cells and dendritic cells. Additionally, it has been found to modulate the expression of various genes involved in the immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of using Gliadin peptide CT-1 in lab experiments is its ability to stimulate an inflammatory response, making it a useful tool for studying the immune system. However, one of the limitations of using the peptide is its potential to trigger an inflammatory response in individuals with celiac disease or other gluten-related disorders. Therefore, caution must be taken when using the peptide in lab experiments.

Future Directions

There are several future directions for the study of Gliadin peptide CT-1. One area of research is the development of new therapies for inflammatory and autoimmune diseases. The peptide has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new therapies. Additionally, further research is needed to understand the role of the peptide in the pathogenesis of celiac disease and other gluten-related disorders. Finally, the peptide could be used as a tool to study the immune system and its response to various stimuli.
Conclusion:
In conclusion, Gliadin peptide CT-1 is a peptide derived from wheat gluten that has various biochemical and physiological effects. It has been extensively studied for its role in the pathogenesis of celiac disease and other gluten-related disorders. The peptide has also been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. While caution must be taken when using the peptide in lab experiments, it remains a useful tool for studying the immune system. There are several future directions for the study of Gliadin peptide CT-1, including the development of new therapies and further research into its role in disease pathogenesis.

Synthesis Methods

The synthesis of Gliadin peptide CT-1 involves the extraction of wheat gluten followed by enzymatic hydrolysis. The resulting peptide is then purified using various chromatographic techniques. The purity of the peptide is verified using high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Gliadin peptide CT-1 has been extensively studied for its role in the pathogenesis of celiac disease. It has been found to stimulate the immune system and trigger an inflammatory response in individuals with celiac disease. The peptide has also been studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. It has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new therapies.

properties

CAS RN

102362-76-5

Product Name

Gliadin peptide CT-1

Molecular Formula

C109H175N31O35

Molecular Weight

2479.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C109H175N31O35/c1-51(2)47-65(129-92(157)59(26-35-78(113)145)125-99(164)72-20-15-45-139(72)108(173)87(55(9)10)134-102(167)74-22-14-44-138(74)106(171)85(119)53(5)6)95(160)128-64(30-39-82(117)149)104(169)136-42-12-18-70(136)98(163)126-60(27-36-79(114)146)93(158)130-66(49-83(118)150)105(170)137-43-13-19-71(137)101(166)132-68(50-141)96(161)123-56(23-32-75(110)142)88(153)120-57(24-33-76(111)143)91(156)127-63(29-38-81(116)148)103(168)135-41-11-17-69(135)97(162)124-58(25-34-77(112)144)89(154)122-62(31-40-84(151)152)90(155)121-61(28-37-80(115)147)94(159)133-86(54(7)8)107(172)140-46-16-21-73(140)100(165)131-67(109(174)175)48-52(3)4/h51-74,85-87,141H,11-50,119H2,1-10H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H2,114,146)(H2,115,147)(H2,116,148)(H2,117,149)(H2,118,150)(H,120,153)(H,121,155)(H,122,154)(H,123,161)(H,124,162)(H,125,164)(H,126,163)(H,127,156)(H,128,160)(H,129,157)(H,130,158)(H,131,165)(H,132,166)(H,133,159)(H,134,167)(H,151,152)(H,174,175)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,85-,86-,87-/m0/s1

InChI Key

RSIMKLSSMFABEO-KYTWZKKBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N

Other CAS RN

102362-76-5

sequence

VPVPQLQPQNPSQQQPQEQVPL

synonyms

gliadin peptide B 3142 (1-22)
gliadin peptide CT-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.